molecular formula C20H22N2O4S B11522404 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-(acetylamino)benzenesulfonate

Cat. No.: B11522404
M. Wt: 386.5 g/mol
InChI Key: FQDGSIJSQJTYRI-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-acetamidobenzene-1-sulfonate is a complex organic compound that combines the structural features of dihydroquinoline and acetamidobenzene sulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-acetamidobenzene-1-sulfonate typically involves multiple steps. One common approach is the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction can be catalyzed by metal-modified tungstophosphoric acid supported on γ-Al2O3 . The resulting dihydroquinoline derivative can then be reacted with 4-acetamidobenzene-1-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times. The use of microwave-assisted hydrothermal methods has also been explored to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-acetamidobenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The dihydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced sulfonate derivatives.

    Substitution: Substituted sulfonate compounds.

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-acetamidobenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-acetamidobenzene-1-sulfonate involves its interaction with specific molecular targets. The dihydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: A simpler derivative with similar pharmacological properties.

    4-Acetamidobenzene-1-sulfonate: A related compound with distinct chemical reactivity.

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-acetamidobenzene-1-sulfonate is unique due to its combined structural features, which confer a range of chemical and biological activities. Its dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H22N2O4S/c1-13-12-20(3,4)22-19-10-7-16(11-18(13)19)26-27(24,25)17-8-5-15(6-9-17)21-14(2)23/h5-12,22H,1-4H3,(H,21,23)

InChI Key

FQDGSIJSQJTYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C

Origin of Product

United States

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